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molecular formula C9H10ClNO2 B1374986 Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No. 937236-73-2

Ethyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B1374986
M. Wt: 199.63 g/mol
InChI Key: MFDZGDBPQSJAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022222B2

Procedure details

A flask was charged with ethyl 2-(2-chloropyridin-4-yl)acetate (20.00 g, 100.2 mmol), tert-butyl carbamate (35.21 g, 300.5 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (2.90 g, 5.01 mmol), tris(dibenzylideneacetone)dipalladium(0) (2.29 g, 2.51 mmol), cesium carbonate (48.96 g, 150 mmol) and THF (400 mL). The mixture was heated at reflux under nitrogen for 24 hours. Upon cooling, the reaction was quenched with 10% ammonium acetate solution and extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried and concentrated. The residue was purified by silica gel chromatography, eluting with 20% ethyl acetate/hexane to yield 20.80 g (72.6% yield) of the desired product as white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.21 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
48.96 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
catalyst
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
72.6%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[CH:4][N:3]=1.[C:14](=[O:21])([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[NH2:15].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[C:17]([O:16][C:14]([NH:15][C:2]1[CH:7]=[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[CH:4][N:3]=1)=[O:21])([CH3:20])([CH3:19])[CH3:18] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)CC(=O)OCC
Name
Quantity
35.21 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
cesium carbonate
Quantity
48.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.29 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
2.9 g
Type
catalyst
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 10% ammonium acetate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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